molecular formula C6H3BrClNO2 B1288935 2-Bromo-5-chloroisonicotinic acid CAS No. 530156-90-2

2-Bromo-5-chloroisonicotinic acid

Cat. No. B1288935
M. Wt: 236.45 g/mol
InChI Key: DUOLMMJBAYMNEL-UHFFFAOYSA-N
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Description

2-Bromo-5-chloroisonicotinic acid is a halogenated derivative of isonicotinic acid, which is itself an analog of nicotinic acid or niacin. The presence of bromine and chlorine atoms on the pyridine ring of isonicotinic acid suggests that this compound could be an intermediate or a reactant in various chemical syntheses, particularly in the formation of more complex organic molecules.

Synthesis Analysis

The synthesis of related compounds, such as 6-aminonicotinic acid, has been achieved through the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This process has been carried out under mild conditions, avoiding the use of volatile and toxic solvents and catalysts. For instance, the electrochemical reduction of 2-amino-5-bromopyridine in an ionic liquid resulted in a 75% yield and 100% selectivity for 6-aminonicotinic acid . Although the synthesis of 2-Bromo-5-chloroisonicotinic acid is not directly described, these studies provide insight into the types of reactions and conditions that might be used for its synthesis.

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-chloroisonicotinic acid would include a pyridine ring with a carboxylic acid group (COOH) attached to the ring, as well as bromine and chlorine substituents. The presence of these halogens would influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules. The synthesis of N-phenylamides of related compounds has been achieved, and their structures were confirmed using spectroscopic techniques . These techniques could similarly be applied to analyze the molecular structure of 2-Bromo-5-chloroisonicotinic acid.

Chemical Reactions Analysis

The chemical reactivity of halogenated pyridines, such as 2-Bromo-5-chloroisonicotinic acid, often involves reactions at the halogen sites. For example, the electrosynthesis of 6-aminonicotinic acid involves the reduction of a brominated pyridine . The presence of both bromine and chlorine in 2-Bromo-5-chloroisonicotinic acid could offer multiple sites for chemical reactions, such as nucleophilic substitution or further functionalization of the molecule.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Bromo-5-chloroisonicotinic acid are not detailed in the provided papers, we can infer that the molecule would likely be solid at room temperature and could have distinct spectroscopic characteristics due to the halogen atoms. The related compounds' properties, such as solubility, melting point, and reactivity, could be influenced by the presence of the halogen atoms and the carboxylic acid group . Additionally, the use of spectroscopic techniques could help determine properties like bond lengths and angles, as well as the presence of any intramolecular hydrogen bonding .

Safety And Hazards

Safety data for “2-Bromo-5-chloroisonicotinic acid” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-bromo-5-chloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOLMMJBAYMNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619860
Record name 2-Bromo-5-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloroisonicotinic acid

CAS RN

530156-90-2
Record name 2-Bromo-5-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-chloroisonicotinic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of di-isopropylamine (16 ml) in anhydrous tetrahydrofuran (300 ml) at −5° C. was added, dropwise a solution of n-butyl lithium in hexane (2.5 molar, 44 ml) and the resulting solution was stirred for 30 minutes and was then cooled to −70° C. To the cooled solution was added a solution of 2-bromo-5-chloropyridine (19.2 g) in anhydrous tetrahydrofaran (50 ml) maintaining the internal temperature of the reaction below −65° C. The reaction was maintained at −70° C. for 15 minutes and then a steady stream of dried carbon dioxide was passed through the reaction mixture for 30 minutes. The reaction was allowed to warm to room temperature and was poured into a mixture of water (300 ml) and aqueous sodium hydroxide solution (2M, 30 ml). The mixture was extracted with ether and (2×100 ml) and the combined ethereal extracts were back extracted with aqueous sodium hydroxide solution (1M, 2×100 ml). The combined aqueous extracts were acidified to pH 1 with concentrated hydrochloric acid and the resulting solid filtered and dried under vacuum at 50° C. to afford the sub-titled compound as a white solid (14.1 g).
Quantity
16 mL
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Reaction Step One
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300 mL
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0 (± 1) mol
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44 mL
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19.2 g
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reactant
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0 (± 1) mol
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reactant
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30 mL
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300 mL
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